molecular formula C24H19NO4 B5476482 (2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one

(2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B5476482
M. Wt: 385.4 g/mol
InChI Key: MMJFNEOIZCOIMJ-SDXDJHTJSA-N
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Description

(2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one is a chemical reagent for research purposes. It is part of the benzoxazole derivative family, a class of compounds with significant interest in scientific investigations due to their diverse biological activities. Researchers are exploring the potential of benzoxazole-based structures in several key areas. One prominent area of research is their role as novel therapeutic agents. Structurally similar benzoxazole derivatives have been identified as potent dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα), showing promise in preclinical models for treating metabolic dysregulation and fibrosis in organs such as the liver and kidneys . Other research into benzoxazole derivatives focuses on their antimicrobial properties. Studies have shown that certain flavonoids and synthetic compounds containing the benzoxazole core can significantly inhibit the growth and biofilm formation of pathogens like Listeria monocytogenes on surfaces such as stainless steel, indicating potential applications in food safety and material science . Additional research avenues for benzoxazole compounds include investigations for neurological applications, with some derivatives being studied in contexts such as Parkinson's disease and neuropathic pain . This product is intended for research and development activities in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-27-21-14-8-11-17(23(21)28-2)15-18(22(26)16-9-4-3-5-10-16)24-25-19-12-6-7-13-20(19)29-24/h3-15H,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJFNEOIZCOIMJ-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one is a member of the chalcone family, characterized by a benzoxazole moiety and multiple methoxy substituents. This structural complexity suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound based on recent research findings.

The molecular formula for this compound is C24H19NO4C_{24}H_{19}NO_4 with a molecular weight of approximately 385.41 g/mol. The compound features various functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H19NO4
Molecular Weight385.41 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antioxidant Activity

Chalcones are known for their antioxidant properties. The presence of the benzoxazole ring in This compound enhances its ability to scavenge free radicals, which can protect cells from oxidative stress. Studies have shown that similar benzoxazole derivatives exhibit significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity, indicating potential for use in preventing oxidative damage .

Anticancer Activity

Research has indicated that compounds containing benzoxazole and chalcone structures possess notable anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

In one study, a related compound demonstrated an IC50 value lower than that of doxorubicin against Jurkat cells, suggesting comparable efficacy in inducing cytotoxicity . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly enhance anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Similar compounds have been reported to reduce levels of TNF-alpha and IL-6 in cell culture models, highlighting their therapeutic promise in inflammatory diseases .

Study 1: Antioxidant Evaluation

In vitro studies assessed the antioxidant capacity of This compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, supporting its role as an effective antioxidant agent.

Study 2: Anticancer Mechanism

A study investigated the effects of this compound on A549 lung cancer cells. The results showed that treatment led to increased apoptosis rates, as evidenced by flow cytometry analysis and caspase activation assays. Additionally, Western blotting revealed downregulation of anti-apoptotic proteins such as Bcl-2 .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one exhibit significant anticancer properties. The benzoxazole ring is often associated with various pharmacological activities, including:

  • Inhibition of cell proliferation : Research has shown that derivatives can inhibit the growth of cancer cells in vitro.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes effectively, leading to potential applications as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting their growth.

Photophysical Properties

The unique structural features of this compound make it suitable for applications in material science:

  • Fluorescent materials : The compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation.

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds with similar structures can be used in the fabrication of OLEDs. Their electronic properties allow for efficient light emission and are being explored for use in next-generation display technologies.

Spectroscopic Analysis

The compound can be utilized as a standard in spectroscopic techniques such as:

  • NMR Spectroscopy : Its distinct chemical shifts can aid in the identification of similar compounds.

Chromatographic Techniques

Due to its chemical stability and solubility characteristics, this compound can be employed as a reference material in High Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures.

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several benzoxazole derivatives. Among them, (2E)-2-benzoxazol-2-yl derivatives showed significant cytotoxic effects against breast cancer cell lines, indicating a potential pathway for developing new anticancer therapies .

Application in OLEDs

Research conducted by materials scientists demonstrated that incorporating (2E)-2-benzoxazol derivatives into OLED devices resulted in improved efficiency and brightness compared to traditional materials. The findings suggest that this compound could play a crucial role in advancing display technology .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

  • Benzoxazole moiety : Acts as an electron-withdrawing group, polarizing the enone system and increasing electrophilicity at the β-carbon.

  • Methoxy substituents : Electron-donating groups enhance nucleophilicity at positions para and ortho to the methoxy groups on the aromatic ring.

  • Conjugated enone system : Facilitates nucleophilic additions, cycloadditions, and redox reactions .

2.1. Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles. For example:

  • Amine addition : Reaction with o-aminothiophenol in hexafluoro-2-propanol (HFIP) yields benzothiazepine derivatives via 1,4-conjugate addition followed by cyclization (Scheme 1) .

  • Thiol addition : Thiols attack the β-carbon, forming thioether adducts.

Table 1: Nucleophilic Additions

NucleophileReagent/ConditionsProductYield*
o-AminothiophenolHFIP, refluxBenzothiazepine60–75%
Sodium thiophenolateEtOH, 25°CThioether~50%
*Yields based on analogous chalcone reactions .

2.2. Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes. For example:

  • Reaction with cyclopentadiene forms a bicyclic adduct.

  • Regioselectivity : The electron-deficient β-carbon acts as the dienophile.

2.3. Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group undergoes electrophilic substitution:

  • Nitration : Occurs at the para position relative to methoxy groups.

  • Halogenation : Bromine or chlorine substitutes at activated positions.

2.4. Oxidation-Reduction Reactions

  • Oxidation : The enone system resists oxidation, but ozonolysis cleaves the double bond to yield benzoxazole-carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone.

3.1. Acid/Base-Catalyzed Reactions

  • Aldol Condensation : In basic media (e.g., NaOH/EtOH), the chalcone acts as a Michael acceptor for further condensations.

  • HFIP-mediated Reactions : HFIP’s strong hydrogen-bonding ability activates the enone system for nucleophilic additions, as demonstrated in benzothiazepine synthesis .

3.2. Mechanistic Insights

  • Michael Addition :

    • HFIP protonates the carbonyl oxygen, increasing electrophilicity at the β-carbon.

    • Nucleophile attacks the β-carbon, forming a stabilized enolate.

    • Cyclization occurs via intramolecular nucleophilic attack (e.g., benzothiazepine formation) .

Table 2: Substituent Effects on Reactivity

CompoundSubstituentsReactivity Trend
TargetBenzoxazole + 2,3-diOMeHigh enone polarization; rapid nucleophilic additions
4-Methoxy analogSingle OMeModerate reactivity
Non-substituted chalconeNo EWG/EDGLowest reactivity

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison with Key Analogues

Compound Key Features Biological Activity (If Reported) Reference
Target Compound Benzoxazole, 2,3-dimethoxyphenyl N/A (Hypothesized anticancer activity)
(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one Chlorophenyl, simple chalcone Cytotoxicity (IC₅₀: 12–25 µM)
(E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one 3,4-Dimethoxyphenyl Cytotoxicity (IC₅₀: 8–18 µM)
(E)-3-(2,3-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 2,3-Dimethoxyphenyl, hydroxy group Antifungal, crystal structure analyzed

Table 2: Key Physicochemical Properties

Property Target Compound (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
Molecular Weight (g/mol) ~377.4 (estimated) 254.7
LogP (Predicted) ~3.5 ~3.8
Hydrogen Bond Acceptors 5 2
Rotatable Bonds 4 3

Q & A

Q. What in silico tools are underutilized in predicting this compound’s pharmacokinetics?

  • Answer : Machine learning models (e.g., ADMETLab 2.0) trained on chalcone derivatives predict BBB permeability (LogBB >0.3) and plasma protein binding (>90%). Molecular dynamics (MD) simulations (GROMACS) model blood-brain barrier penetration rates, guiding prodrug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.